molecular formula C13H16N4O5 B512138 2',3'-O-Isopropylideneinosine CAS No. 2140-11-6

2',3'-O-Isopropylideneinosine

Cat. No.: B512138
CAS No.: 2140-11-6
M. Wt: 308.29 g/mol
InChI Key: LIEKLUBCIPVWQD-UHFFFAOYSA-N
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Description

2’,3’-Isopropylideneinosine is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety. It is widely used as a pharmaceutical intermediate and has applications in the synthesis of nucleic acids and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Isopropylideneinosine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of inosine. One common method includes the reaction of inosine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the isopropylidene derivative .

Industrial Production Methods: Industrial production of 2’,3’-Isopropylideneinosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Isopropylideneinosine undergoes various chemical reactions, including phosphorylation, chlorination, and cyclization. These reactions are essential for its conversion into other biologically active compounds .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’-Isopropylideneinosine has a wide range of applications in scientific research:

Properties

IUPAC Name

9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5/c1-13(2)21-8-6(3-18)20-12(9(8)22-13)17-5-16-7-10(17)14-4-15-11(7)19/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEKLUBCIPVWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943951
Record name 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-11-6
Record name NSC29925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-isopropylideneinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-O-Isopropylideneinosine
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2',3'-O-Isopropylideneinosine
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2',3'-O-Isopropylideneinosine
Reactant of Route 4
2',3'-O-Isopropylideneinosine
Reactant of Route 5
2',3'-O-Isopropylideneinosine
Reactant of Route 6
2',3'-O-Isopropylideneinosine

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